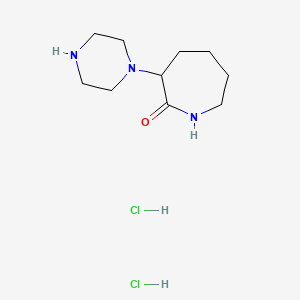

3-Piperazin-1-ylazepan-2-one;dihydrochloride

説明

特性

IUPAC Name |

3-piperazin-1-ylazepan-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.2ClH/c14-10-9(3-1-2-4-12-10)13-7-5-11-6-8-13;;/h9,11H,1-8H2,(H,12,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZYQXISHNHPRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-Piperazin-1-ylazepan-2-one;dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that forms a wide variety of compounds . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反応の分析

3-Piperazin-1-ylazepan-2-one;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a variety of oxygenated derivatives, while reduction may yield different hydrogenated compounds.

科学的研究の応用

3-Piperazin-1-ylazepan-2-one;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of biological processes and the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

作用機序

The mechanism of action of 3-Piperazin-1-ylazepan-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Chemical Identity :

- IUPAC Name : 3-Piperazin-1-ylazepan-2-one dihydrochloride

- Molecular Formula : C₁₀H₁₉N₃O·2HCl

- CAS Number : CID 43185759 (free base)

- Structural Features :

- Key Properties :

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Piperazine-Containing Dihydrochloride Salts

Key Comparative Observations:

Core Structure Differences: The azepan-2-one ring in the target compound introduces a lactam group, which may influence metabolic stability compared to simpler piperazine salts (e.g., piperazine dihydrochloride) .

Salt Form Impact: Dihydrochloride salts generally improve aqueous solubility compared to free bases or mono-hydrochloride forms, critical for oral bioavailability .

Biological Activity :

- Piperazine dihydrochloride is a well-established anthelmintic, while levocetirizine dihydrochloride (a related piperazine derivative) acts as an antihistamine, highlighting the pharmacological versatility of this scaffold .

- The target compound’s lactam ring may confer selectivity for specific enzyme targets (e.g., proteases or kinases) due to conformational rigidity .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 3-Piperazin-1-ylazepan-2-one dihydrochloride in academic research?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with UV detection, referencing USP standards for dihydrochloride salts. For purity assessment, ensure baseline separation between the target compound and impurities by achieving a resolution (R) ≥1.5, as per USP guidelines for analogous compounds . Impurity profiling should follow protocols similar to those for dihydrochloride derivatives, including column selection (e.g., C18 stationary phase) and gradient elution optimized for polar heterocycles .

Q. How should researchers safely handle 3-Piperazin-1-ylazepan-2-one dihydrochloride in laboratory settings?

- Methodological Answer : Adhere to GHS-compliant safety protocols:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in sealed containers for professional disposal .

Q. What is the significance of the dihydrochloride form in the compound’s stability and solubility?

- Methodological Answer : The dihydrochloride salt (2:1 base-to-HCl ratio) enhances aqueous solubility and shelf-life stability compared to mono-hydrochloride forms. For solubility testing, prepare stock solutions in deionized water (pH 2–3) and validate stability via accelerated aging studies (e.g., 40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments of dihydrochloride salts during HPLC analysis?

- Methodological Answer : Contradictions in purity data often arise from residual solvents or counterion variability. Address this by:

- Standardization : Use USP-grade reference standards for calibration .

- Ion-Pair Chromatography : Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak symmetry for charged species .

- Mass Spectrometry Cross-Validation : Confirm molecular ion peaks ([M+H]⁺ or [M+2H]²⁺) via LC-MS to rule out co-eluting impurities .

Q. What strategies are effective for identifying and quantifying synthetic impurities in dihydrochloride derivatives?

- Methodological Answer :

- For Process-Related Impurities : Track intermediates (e.g., unreacted piperazine precursors) using thin-layer chromatography (TLC) with ninhydrin staining .

- For Degradation Products : Perform forced degradation (e.g., heat, light, oxidation) and analyze via HPLC-DAD. Quantify impurities against a 0.1% reporting threshold .

- Structural Elucidation : Use ¹H/¹³C NMR to distinguish regioisomers (e.g., positional differences in piperazine substitution) .

Q. How do structural modifications in the piperazine ring influence the compound’s biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., methyl, chloro) at the piperazine nitrogen and assess LSD1 inhibition potency via cell-based assays (e.g., H3K4 demethylation in leukemia cell lines) .

- Conformational Analysis : Apply Cremer-Pople puckering parameters to quantify ring flexibility and correlate with binding affinity .

- In Vivo Validation : Use rodent models to compare pharmacokinetics (e.g., oral bioavailability) of dihydrochloride vs. freebase forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。